molecular formula C6H9N3 B13125916 1-Methyl-1H-pyrrole-2-carboximidamide CAS No. 105533-77-5

1-Methyl-1H-pyrrole-2-carboximidamide

Katalognummer: B13125916
CAS-Nummer: 105533-77-5
Molekulargewicht: 123.16 g/mol
InChI-Schlüssel: ZFQYRAGTMAIVON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrrole-2-carboximidamide is a heterocyclic organic compound with the molecular formula C6H9N3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylpyrrole} + \text{Cyanamide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-pyrrole-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-pyrrole-2-carboximidamide can be compared with other similar compounds, such as:

  • 1-Methyl-1H-pyrrole-2-carboxamide
  • 1-Methyl-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-1H-pyrrole-2-carboxaldehyde

These compounds share a similar pyrrole core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Eigenschaften

CAS-Nummer

105533-77-5

Molekularformel

C6H9N3

Molekulargewicht

123.16 g/mol

IUPAC-Name

1-methylpyrrole-2-carboximidamide

InChI

InChI=1S/C6H9N3/c1-9-4-2-3-5(9)6(7)8/h2-4H,1H3,(H3,7,8)

InChI-Schlüssel

ZFQYRAGTMAIVON-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.